Ethyl 2-(1-amino-4-methylcyclohexyl)acetate
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Overview
Description
Ethyl 2-(1-amino-4-methylcyclohexyl)acetate is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors
Preparation Methods
The preparation of Ethyl 2-(1-amino-4-methylcyclohexyl)acetate typically involves several synthetic routes. One common method starts with 1,4-cyclohexanedione as the starting material. The process includes a Wittig reaction, condensation reaction, and catalytic hydrogenation . These steps result in the formation of the desired ester with high purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Ethyl 2-(1-amino-4-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Reduction: Using reagents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Aminolysis: This reaction involves the conversion of esters to amides using amines.
Scientific Research Applications
Ethyl 2-(1-amino-4-methylcyclohexyl)acetate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of dopamine receptor ligands, which are crucial in treating neurological disorders.
Organic Synthesis: The compound serves as a building block for various organic molecules, facilitating the creation of complex structures.
Biological Studies: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-4-methylcyclohexyl)acetate involves its interaction with specific molecular targets. In the case of its use as a dopamine receptor ligand, the compound binds to dopamine receptors, modulating their activity and influencing neurological pathways . This interaction can lead to changes in intracellular cyclic adenosine monophosphate levels, affecting various physiological processes.
Comparison with Similar Compounds
Ethyl 2-(1-amino-4-methylcyclohexyl)acetate can be compared to other esters like ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexyl and amino substituents, which confer distinct chemical and biological properties . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Properties
IUPAC Name |
ethyl 2-(1-amino-4-methylcyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-10(13)8-11(12)6-4-9(2)5-7-11/h9H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBWRBMKUNQTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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